molecular formula C17H14ClFN4S B14973805 3-((2-chloro-6-fluorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

3-((2-chloro-6-fluorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B14973805
M. Wt: 360.8 g/mol
InChI Key: KFBSZHJTNZYETR-UHFFFAOYSA-N
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Description

3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is an organic compound with a complex structure that includes a triazole ring, a phenyl group, and a chlorofluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 2-chloro-6-fluorobenzyl chloride and phenylhydrazine.

    Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving the intermediates under controlled conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where the chlorofluorophenyl moiety reacts with a thiol compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes:

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

    Catalysts: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can replace the chlorofluorophenyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Corresponding sulfides.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Pharmaceuticals: Used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its biological effects. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with receptors to alter their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride: Shares the chlorofluorophenyl moiety but differs in the core structure.

    2-Chloro-6-fluoroanisole: Contains the chlorofluorophenyl group but lacks the triazole ring.

Uniqueness

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is unique due to its combination of a triazole ring, a phenyl group, and a chlorofluorophenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H14ClFN4S

Molecular Weight

360.8 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C17H14ClFN4S/c18-14-7-4-8-15(19)13(14)11-24-17-21-20-16-22(9-10-23(16)17)12-5-2-1-3-6-12/h1-8H,9-11H2

InChI Key

KFBSZHJTNZYETR-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2SCC3=C(C=CC=C3Cl)F)N1C4=CC=CC=C4

Origin of Product

United States

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